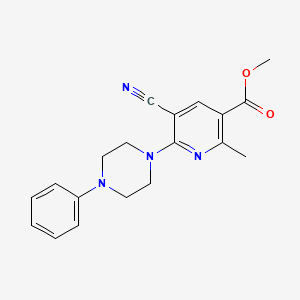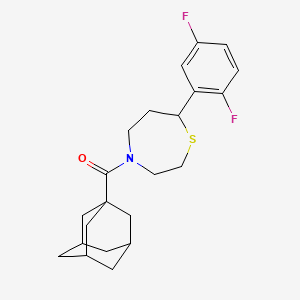![molecular formula C15H28N2O6 B2530638 (2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid CAS No. 2375249-17-3](/img/structure/B2530638.png)
(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex amino acid derivative that appears to be related to the field of medicinal chemistry, particularly in the context of protease inhibitors and mimetics for enzyme inhibitors. The structure suggests that it is a chiral molecule with multiple functional groups that could be relevant for biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation, which is a method that could potentially be adapted for the synthesis of our target compound . Another related synthesis is that of a dipeptide mimetic, which was developed using regioselective functionalization, a technique that might be applicable for the synthesis of the compound . Additionally, the synthesis of an unusual amino acid by aldol condensation, involving the creation of multiple chiral centers, could provide insights into the synthesis of the complex chiral centers present in our target compound .
Molecular Structure Analysis
The molecular structure of the compound likely contains multiple stereocenters, as indicated by the (2S,3R) nomenclature, which suggests specific three-dimensional orientations of the substituents around the chiral carbons. The presence of tert-butoxycarbonyl (Boc) groups and acetyl groups indicates that the compound has protected amino functionalities and ester linkages, which are common in peptide mimetics and intermediates in medicinal chemistry .
Chemical Reactions Analysis
The compound's functional groups suggest that it could participate in a variety of chemical reactions. The Boc groups are typically used as protecting groups for amines and can be removed under acidic conditions. The acetyl groups may be involved in nucleophilic acyl substitution reactions. The presence of an ester could also imply susceptibility to hydrolysis under both acidic and basic conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, we can infer that the molecule's chiral centers would result in optical activity, which could be analyzed using techniques such as polarimetry. The presence of ester and amide functionalities suggests that the compound would have specific solubility characteristics in organic solvents versus water, and the molecule's overall polarity would influence its chromatographic behavior and solubility profile .
Relevant Case Studies
Although no direct case studies of the compound were provided, the synthesis methods and structural analyses of related compounds offer valuable insights. For example, the synthesis of HIV protease inhibitors and interleukin-1beta converting enzyme inhibitors demonstrates the relevance of such compounds in therapeutic applications, and the methodologies used in these syntheses could be adapted for the compound . The structural confirmation of a new amino acid produced by Neocosmospora vasinfecta also highlights the importance of stereochemistry in the biological activity of such molecules .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
In synthetic chemistry, this compound is utilized for the development of novel synthesis methods. For example, a study by Trifunović et al. (2010) demonstrates an efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones using a three-component, one-pot reaction involving tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine, showcasing the compound's role in creating chiral products such as (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid Trifunović et al., 2010.
Microbiological and Biochemical Studies
Microbiological studies explore the role of similar compounds in microbial metabolism. Rimbault et al. (1993) analyzed organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, identifying the formation of various organic acids, including 2-methylpropanoic acid, which shares a structural motif with the compound Rimbault et al., 1993.
Biochemical Synthesis
In biochemical synthesis, the compound serves as a precursor for the synthesis of biologically important molecules. Lammens et al. (2011) describe the synthesis of biobased succinonitrile from glutamic acid and glutamine, highlighting the importance of structurally related compounds in developing new routes to produce biobased 1,4-diaminobutane Lammens et al., 2011.
Eigenschaften
IUPAC Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-9(22-14(2,3)4)11(12(19)20)17-10(18)8-16-13(21)23-15(5,6)7/h9,11H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVOKXCIQWXFIN-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)
![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)


![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)
![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)
![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)
